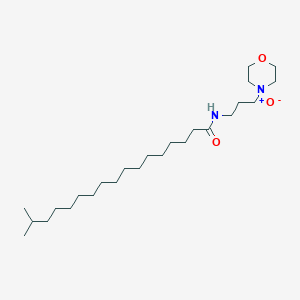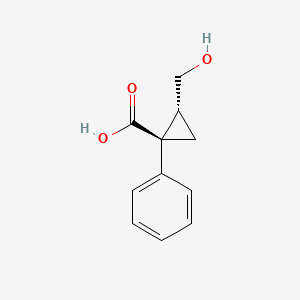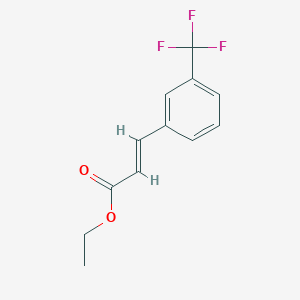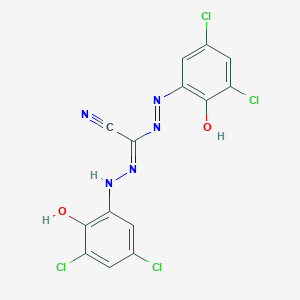
(1R,2S)-m-nitro-erythro-Chloramphenicol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R,2S)-m-nitro-erythro-Chloramphenicol is a stereoisomer of chloramphenicol, a broad-spectrum antibiotic originally derived from the bacterium Streptomyces venezuelae. This compound is characterized by its specific stereochemistry, which significantly influences its biological activity and pharmacological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-m-nitro-erythro-Chloramphenicol typically involves several key steps:
Resolution of Enantiomers: The separation of the desired (1R,2S) enantiomer from its stereoisomers. This can be achieved through chiral chromatography or crystallization techniques.
Esterification and Hydrolysis: The formation of ester intermediates followed by hydrolysis to yield the final product.
Industrial Production Methods
Industrial production of this compound involves large-scale nitration and resolution processes. The use of continuous flow reactors and automated separation systems enhances the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
(1R,2S)-m-nitro-erythro-Chloramphenicol undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst, ethanol as solvent.
Substitution: Sodium methoxide, methanol as solvent.
Major Products
Reduction: Formation of (1R,2S)-m-amino-erythro-Chloramphenicol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
(1R,2S)-m-nitro-erythro-Chloramphenicol has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its interactions with bacterial ribosomes and its mechanism of action as an antibiotic.
Medicine: Investigated for its potential use in treating bacterial infections resistant to other antibiotics.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.
作用機序
The mechanism of action of (1R,2S)-m-nitro-erythro-Chloramphenicol involves binding to the 50S ribosomal subunit of bacterial ribosomes, inhibiting protein synthesis. This binding prevents the formation of peptide bonds, thereby halting bacterial growth and replication. The specific stereochemistry of the compound enhances its binding affinity and selectivity for bacterial ribosomes.
類似化合物との比較
Similar Compounds
- (1R,2R)-m-nitro-erythro-Chloramphenicol
- (1S,2S)-m-nitro-erythro-Chloramphenicol
- (1S,2R)-m-nitro-erythro-Chloramphenicol
Uniqueness
(1R,2S)-m-nitro-erythro-Chloramphenicol is unique due to its specific stereochemistry, which confers distinct biological activity and pharmacological properties compared to its stereoisomers. This enantiomer exhibits higher binding affinity to bacterial ribosomes and greater antibiotic efficacy, making it a valuable compound in the development of new antibacterial agents.
特性
CAS番号 |
1327173-91-0 |
|---|---|
分子式 |
C₁₁H₁₂Cl₂N₂O₅ |
分子量 |
323.13 |
同義語 |
2,2-dichloro-N-[(1R,2S)-2-hydroxy-1-(hydroxymethyl)-2-(3-nitrophenyl)ethyl]acetamide_x000B_ |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![propan-2-yl (2S)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-4-methyl-3-[[[(2S)-1-oxo-1-propan-2-yloxypropan-2-yl]amino]-phenoxyphosphoryl]oxyoxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate](/img/structure/B1142257.png)

![2-[1-(Sulfanylmethyl)cyclopropyl]acetonitrile](/img/structure/B1142267.png)




